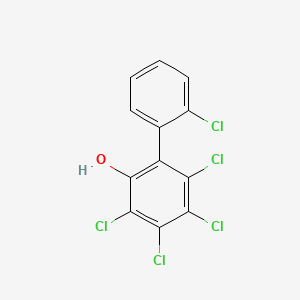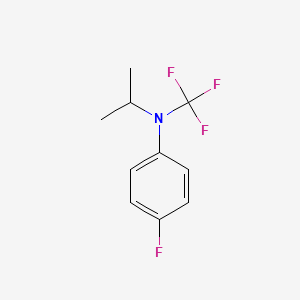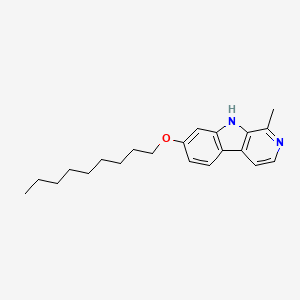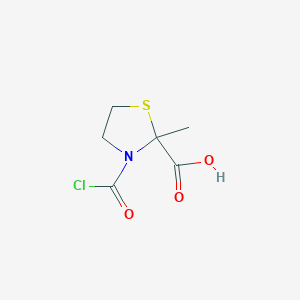![molecular formula C11H19NO3 B13960475 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate CAS No. 54725-50-7](/img/structure/B13960475.png)
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including enantioselective construction and desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding alcohol and acid.
Applications De Recherche Scientifique
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate has been extensively studied for its pharmacological properties. It acts as a competitive antagonist at the 5-hydroxytryptamine4 (5-HT4) receptor, which is involved in various physiological processes . This compound has been used in research to study the effects of 5-HT4 receptor antagonism in isolated preparations of rat esophageal tunica muscularis mucosae and guinea pig ileum .
Mécanisme D'action
The mechanism of action of 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate involves its interaction with the 5-HT4 receptor. As a competitive antagonist, it binds to the receptor and prevents the binding of endogenous 5-hydroxytryptamine (serotonin), thereby inhibiting its physiological effects . This interaction can modulate various signaling pathways and physiological responses, making it a valuable tool for studying the role of the 5-HT4 receptor in different tissues .
Comparaison Avec Des Composés Similaires
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate can be compared with other tropane alkaloids, such as:
Tropine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Scopolamine: Another tropane alkaloid used to treat motion sickness and postoperative nausea and vomiting.
The uniqueness of this compound lies in its specific interaction with the 5-HT4 receptor, which distinguishes it from other tropane alkaloids that may target different receptors or have different therapeutic applications .
Propriétés
Numéro CAS |
54725-50-7 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
(6-methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate |
InChI |
InChI=1S/C11H19NO3/c1-7(13)15-9-4-8-5-11(14-3)10(6-9)12(8)2/h8-11H,4-6H2,1-3H3 |
Clé InChI |
PVPIJYUIBNCONW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC2CC(C(C1)N2C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


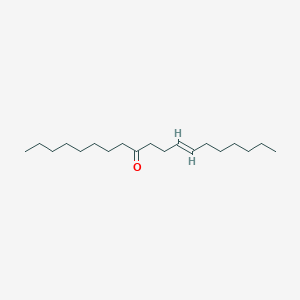
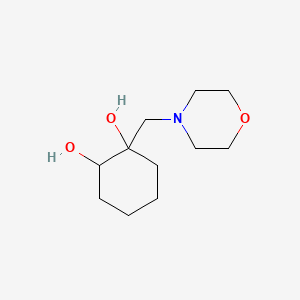
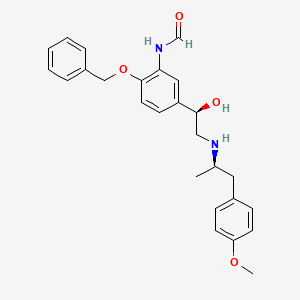
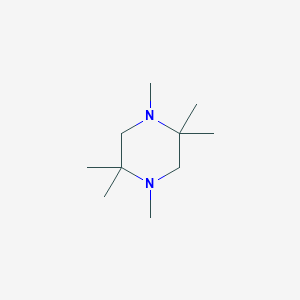
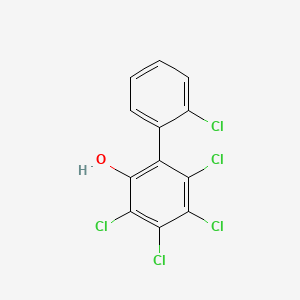
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
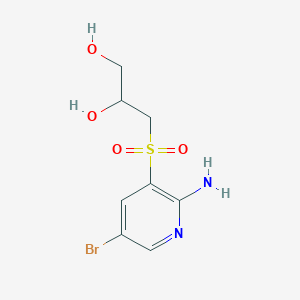
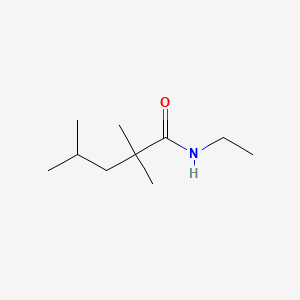
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
